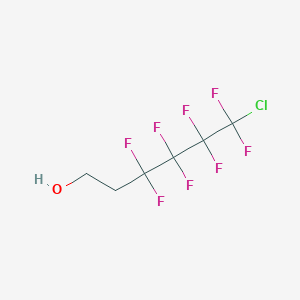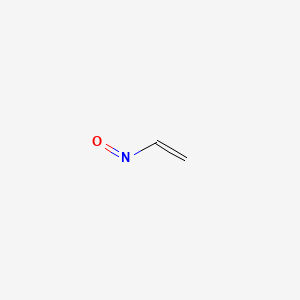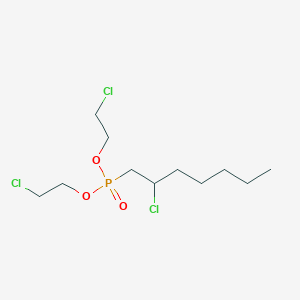![molecular formula C15H14N4S B14265679 1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- CAS No. 166183-57-9](/img/no-structure.png)
1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- is a heterocyclic compound that features a tetrazole ring substituted with a 4-methylphenyl group and a phenylmethylthio group
Vorbereitungsmethoden
The synthesis of 1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 4-methylphenyl azide with phenylmethylthioacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction mixture is heated to promote the formation of the tetrazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the phenylmethylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of high-energy materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]- can be compared with other tetrazole derivatives such as:
1H-Tetrazole, 1-(4-methylphenyl)-: Lacks the phenylmethylthio group, which may result in different chemical and biological properties.
1H-Tetrazole, 5-[(phenylmethyl)thio]-: Lacks the 4-methylphenyl group, which may affect its reactivity and applications.
1H-Tetrazole, 1-(4-chlorophenyl)-5-[(phenylmethyl)thio]-:
Eigenschaften
| 166183-57-9 | |
Molekularformel |
C15H14N4S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
5-benzylsulfanyl-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4S/c1-12-7-9-14(10-8-12)19-15(16-17-18-19)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
QLWVGDPRSGIQJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)




